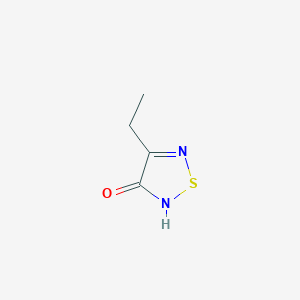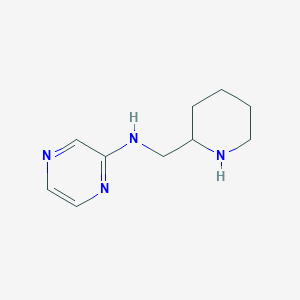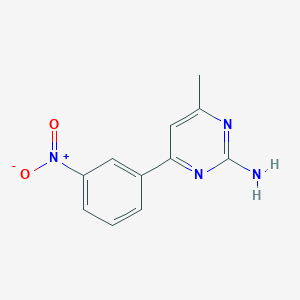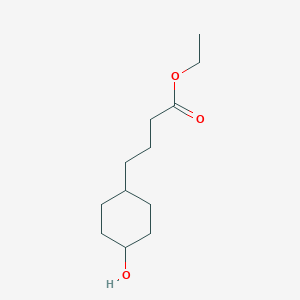
4-Ethyl-1,2,5-thiadiazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1,2,5-thiadiazol-3-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,5-thiadiazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazinecarbothioamide with carbon disulfide, followed by cyclization in the presence of an oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions: 4-Ethyl-1,2,5-thiadiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiadiazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and various substituted thiadiazoles, depending on the specific reagents and conditions used.
科学的研究の応用
4-Ethyl-1,2,5-thiadiazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: Research has shown potential for its use in developing drugs for treating infections and other diseases.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
作用機序
The mechanism of action of 4-Ethyl-1,2,5-thiadiazol-3-one involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, its antimicrobial properties are attributed to its ability to interfere with the cell membrane integrity of microorganisms, leading to cell death.
類似化合物との比較
1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities but different structural properties.
2,5-Dimethyl-1,3,4-thiadiazole: Known for its use in pharmaceuticals and agrochemicals.
4-Phenyl-1,2,5-thiadiazol-3-one: Exhibits similar reactivity but with different substituent effects due to the phenyl group.
Uniqueness: 4-Ethyl-1,2,5-thiadiazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as an antimicrobial agent.
特性
分子式 |
C4H6N2OS |
|---|---|
分子量 |
130.17 g/mol |
IUPAC名 |
4-ethyl-1,2,5-thiadiazol-3-one |
InChI |
InChI=1S/C4H6N2OS/c1-2-3-4(7)6-8-5-3/h2H2,1H3,(H,6,7) |
InChIキー |
RPPQQUKGLMBRDC-UHFFFAOYSA-N |
正規SMILES |
CCC1=NSNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2,4-Dichlorophenoxy)phenyl]methanamine](/img/structure/B13884162.png)

![2-[(2-Amino-3-phenylpropanoyl)amino]butanedioic acid](/img/structure/B13884175.png)
![Methyl 4-[(chlorosulfonyl)amino]benzoate](/img/structure/B13884182.png)
![tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate](/img/structure/B13884189.png)


![N-phenyl-8-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884203.png)
![tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate](/img/structure/B13884207.png)


![B-[5-(cyanomethyl)-3-thienyl]Boronic acid](/img/structure/B13884233.png)


